

GPR110 Antibody Validation: Application Notes and Protocols for Western Blot and IHC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GB-110

Cat. No.: B10772786

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the validation of antibodies targeting the G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1). The information herein is intended to guide researchers in accurately assessing antibody specificity and performance in Western Blotting (WB) and Immunohistochemistry (IHC) applications.

Introduction to GPR110

GPR110 is a member of the adhesion G protein-coupled receptor (aGPCR) family, characterized by a large extracellular N-terminal region and a seven-transmembrane domain. [1] This receptor is involved in various physiological processes, including neurodevelopment, axon growth, and signal transduction. [2][3] GPR110 has been shown to couple with multiple G proteins, including Gs, Gq, Gi, and G12/13, and its activation can stimulate the cAMP/PKA signaling pathway. [2][4] Given its role in cellular signaling and potential as a therapeutic target, robust validation of GPR110 antibodies is critical for reliable experimental outcomes.

GPR110 Antibody Validation Data

The following tables summarize key validation data for commercially available GPR110 antibodies. This information serves as a starting point for antibody selection and experimental design.

Table 1: GPR110 Antibody Information

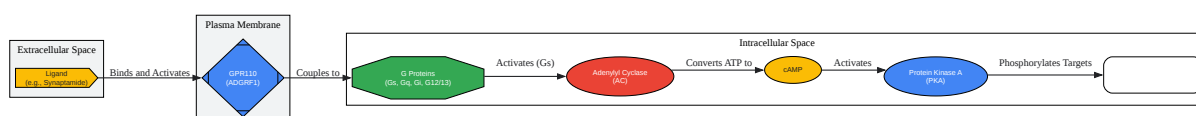
| Product Name | Host Species | Clonality | Immunogen | Applications | Reactivity | Observed Molecular Weight (kDa) | Calculated Molecular Weight (kDa) | Supplier Catalog # (Example) |
|----------------------|--------------|------------|---|--------------------|-------------------|---------------------------------|-----------------------------------|--|
| Anti-GPR110 Antibody | Rabbit | Polyclonal | A peptide derived from human GPR110 (amino acids 831-880) | WB, ICC, IF, ELISA | Human, Mouse, Rat | 72 | 101.4 | Boster Bio A30791 [5] |
| GPR110 Antibody | Mouse | Monoclonal | Not Specified | IHC-P | Human | Not Specified | Not Specified | Arigo ARG44775 [6] |
| Anti-GPR110 antibody | Mouse | Polyclonal | Full-length human GPR110 protein (amino acids 1-218) | WB | Human | Not Specified | Not Specified | Sigma-Aldrich SAB1402074 [7] |

Table 2: Recommended Antibody Dilutions for GPR110 Validation

| Application | Antibody | Starting Dilution | Reference |
|--------------------------------|-----------------------------|-------------------|---------------------|
| Western Blot (WB) | Boster Bio A30791 | 1:500 - 1:2000 | [5] |
| Western Blot (WB) | Sigma-Aldrich SAB1402074 | 1 µg/mL | [7] |
| Immunohistochemistry (IHC) | Abcam ab150547 | 1:500 | [8] |
| Immunofluorescence (IF/ICC) | Boster Bio A30791 | 1:200 - 1:1000 | [5] |

GPR110 Signaling Pathway

GPR110 activation, for instance by its endogenous ligand synaptamide, initiates a cascade of intracellular events. The receptor can couple to various G proteins, leading to the activation of different downstream effectors. A prominent pathway involves the activation of adenylyl cyclase through Gs, resulting in an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[\[2\]](#) This pathway plays a role in processes like neurite outgrowth.[\[2\]](#)

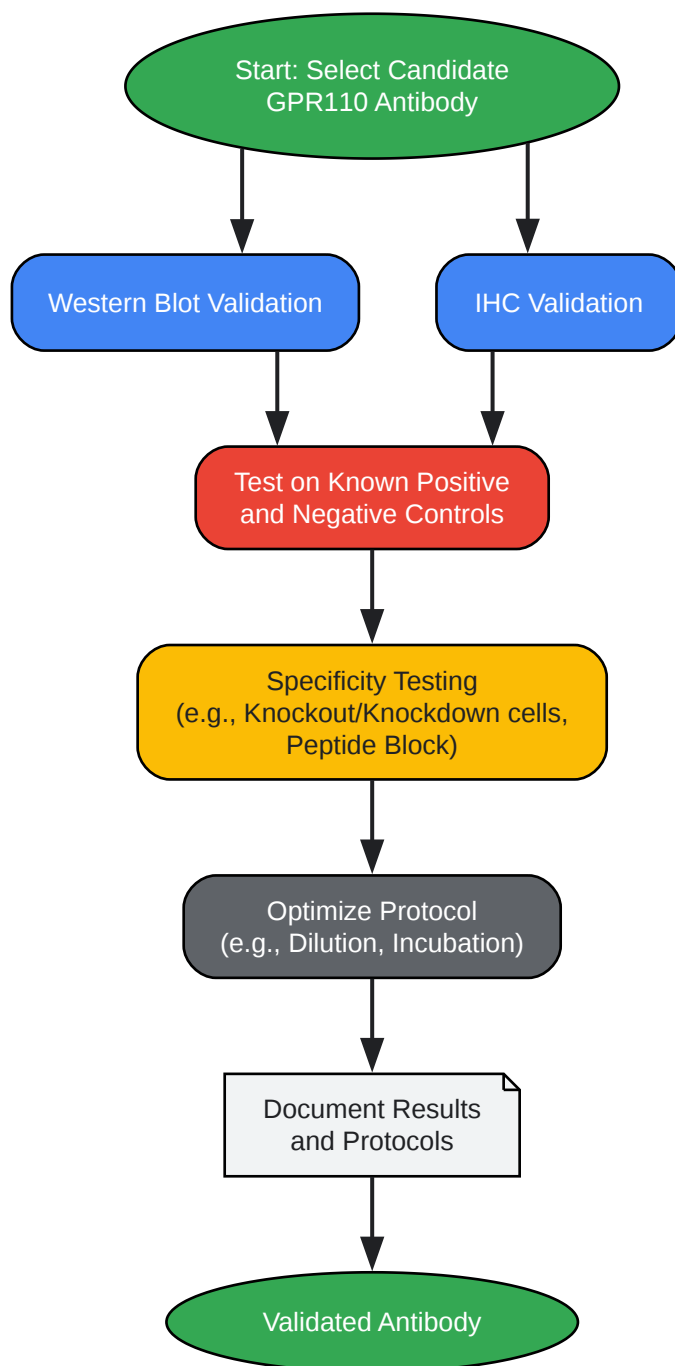


[Click to download full resolution via product page](#)

Caption: GPR110 Signaling Pathway.

Antibody Validation Workflow

A systematic approach is crucial for validating antibodies to ensure their specificity and functionality in the intended application. The following workflow outlines the key steps for GPR110 antibody validation for Western Blot and IHC.



[Click to download full resolution via product page](#)

Caption: GPR110 Antibody Validation Workflow.

Experimental Protocols

Western Blot Protocol for GPR110

This protocol provides a general framework for detecting GPR110 in cell lysates and tissue homogenates. Optimization may be required depending on the specific antibody and sample type.

- 1. Sample Preparation (Cell Lysates)**
 - a. Wash cells with ice-cold PBS.[\[9\]](#)
 - b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[\[9\]](#)
 - c. Scrape adherent cells and transfer the lysate to a microcentrifuge tube.[\[9\]](#)
 - d. Sonicate the lysate briefly on ice to shear DNA.[\[9\]](#)
 - e. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[\[9\]](#)
 - f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[\[9\]](#)
- 2. SDS-PAGE and Protein Transfer**
 - a. Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5-10 minutes.[\[10\]](#)
 - b. Load samples onto a polyacrylamide gel suitable for resolving a ~100 kDa protein.
 - c. Run the gel until the dye front reaches the bottom.
 - d. Transfer the proteins to a nitrocellulose or PVDF membrane.[\[9\]](#) For PVDF membranes, pre-wet with methanol.
- 3. Immunoblotting**
 - a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[\[10\]](#)
 - b. Incubate the membrane with the primary GPR110 antibody at the recommended dilution (see Table 2) in blocking buffer overnight at 4°C with gentle agitation.[\[9\]](#)
 - c. Wash the membrane three times for 5-10 minutes each with TBST.[\[10\]](#)
 - d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[\[9\]](#)
 - e. Wash the membrane three times for 10 minutes each with TBST.[\[10\]](#)
- 4. Detection**
 - a. Prepare the chemiluminescent substrate according to the manufacturer's instructions.
 - b. Incubate the membrane with the substrate for 1-5 minutes.[\[9\]](#)
 - c. Capture the signal using an imaging system or X-ray film.

Immunohistochemistry (IHC) Protocol for GPR110

This protocol is designed for the detection of GPR110 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration a. Immerse slides in xylene (2-3 changes, 5 minutes each).[11][12] b. Rehydrate the sections through a graded series of ethanol (100%, 95%, 80%, 70%), 3 minutes each.[11][12] c. Rinse with distilled water.[11]
2. Antigen Retrieval a. Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate buffer (10 mM, pH 6.0) and heating in a steamer or microwave for 20-30 minutes.[11][12][13] b. Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[11][12]
3. Staining a. Block endogenous peroxidase activity by incubating sections in 0.3% hydrogen peroxide for 15-30 minutes.[12][13] b. Wash slides with PBS. c. Apply a protein block or normal serum from the same species as the secondary antibody for 20-60 minutes to reduce non-specific binding.[11][12] d. Drain the blocking solution and apply the primary GPR110 antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber.[8] e. Wash slides three times with PBS. f. Apply a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.[8][11] g. Wash slides three times with PBS. h. If using a biotin-based system, apply streptavidin-HRP for 30 minutes.[11] i. Wash slides three times with PBS.
4. Visualization and Counterstaining a. Develop the signal with a chromogen substrate such as DAB until the desired staining intensity is reached.[12] b. Rinse slides with distilled water to stop the reaction. c. Counterstain with hematoxylin.[12] d. Dehydrate the sections through a graded series of ethanol and clear with xylene.[11][12] e. Mount with a permanent mounting medium and coverslip.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. GPR110 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. anti-GPR110 antibody (ARG44775) - arigo Biolaboratories [arigobio.com]
- 7. GPR110 antibody Western SAB1402074 [sigmaaldrich.com]
- 8. Immunohistochemistry staining [bio-protocol.org]
- 9. origene.com [origene.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. lab.moffitt.org [lab.moffitt.org]
- 13. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- To cite this document: BenchChem. [GPR110 Antibody Validation: Application Notes and Protocols for Western Blot and IHC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10772786#gpr110-antibody-validation-for-western-blot-and-ihc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com